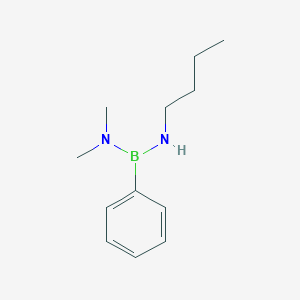
N'-Butyl-N,N-dimethyl-1-phenylboranediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Butyl-N,N-dimethyl-1-phenylboranediamine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group, two methyl groups, and a phenyl group attached to a boranediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Butyl-N,N-dimethyl-1-phenylboranediamine typically involves the reaction of N,N-dimethyl-1-phenylethylamine with butylboronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N’-Butyl-N,N-dimethyl-1-phenylboranediamine may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-Butyl-N,N-dimethyl-1-phenylboranediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce simpler amines.
Scientific Research Applications
N’-Butyl-N,N-dimethyl-1-phenylboranediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of polymers and other materials that require boron-containing intermediates.
Mechanism of Action
The mechanism by which N’-Butyl-N,N-dimethyl-1-phenylboranediamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or other proteins, thereby modulating their activity. The pathways involved may include the formation of boron-nitrogen bonds, which can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-phenylethylamine: Similar in structure but lacks the butyl and boranediamine groups.
N,N-Dimethylbutylamine: Contains a butyl group but lacks the phenyl and boranediamine groups.
Dimethylbenzylamine: Contains a benzyl group but lacks the butyl and boranediamine groups.
Uniqueness
N’-Butyl-N,N-dimethyl-1-phenylboranediamine is unique due to the presence of both butyl and phenyl groups attached to a boranediamine core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
79866-99-2 |
|---|---|
Molecular Formula |
C12H21BN2 |
Molecular Weight |
204.12 g/mol |
IUPAC Name |
N-[dimethylamino(phenyl)boranyl]butan-1-amine |
InChI |
InChI=1S/C12H21BN2/c1-4-5-11-14-13(15(2)3)12-9-7-6-8-10-12/h6-10,14H,4-5,11H2,1-3H3 |
InChI Key |
FSXFBUBQXBYQSB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(NCCCC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















